2-Chloro-5-fluoronicotinic acid
Overview
Description
2-Chloro-5-fluoronicotinic acid is an organic compound with the molecular formula C₆H₃ClFNO₂ It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively
Synthetic Routes and Reaction Conditions:
- One common method involves the selective removal of chlorine atoms from 2,6-dichloro-5-fluoro-nicotinic acid using thiomethyl alcohol, followed by catalytic hydrogenation with Raney’s nickel to obtain 2-chloro-5-fluoro-nicotinic acid .
- Another method starts from 2-hydroxyl-nicotinic acid, which is nitrated and chlorinated to form 2-chloro-5-nitro-nicotinic acid. This intermediate is then reduced using iron powder to yield 2-chloro-5-amino-nicotinic acid, which is subsequently diazotized and fluorinated to produce 2-chloro-5-fluoro-nicotinic acid .
Industrial Production Methods:
- Industrially, 2-chloro-5-fluoro-nicotinic acid can be produced by hydrolyzing 2-chloro-5-fluoro-nicotinate in the presence of an alkaline substance such as lithium hydroxide, sodium hydroxide, or potassium hydroxide .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various derivatives, such as 2-chloro-5-amino-nicotinic acid.
Oxidation Reactions: It can be oxidized to form different oxidation states of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Iron powder and catalytic hydrogenation with Raney’s nickel are commonly used.
Oxidation: Various oxidizing agents can be employed depending on the desired product.
Major Products:
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
- Reduction reactions typically produce amino derivatives.
- Oxidation reactions can lead to different oxidized forms of the compound.
Scientific Research Applications
2-Chloro-5-fluoronicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to modify the secondary structure of the RAD51 protein, which is involved in DNA repair processes . This interaction can inhibit the formation of the presynaptic complex, thereby affecting homologous recombination and DNA repair in cells.
Comparison with Similar Compounds
- 2-Chloro-5-methylnicotinic acid
- 2-Chloro-5-(trifluoromethyl)nicotinic acid
- 2-Chloro-5-hydroxynicotinic acid
- 2-Chloro-6-isopropylnicotinic acid
- 2-Chloronicotinic acid
Comparison:
Properties
IUPAC Name |
2-chloro-5-fluoropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMADTZFXZAITIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465724 | |
Record name | 2-chloro-5-fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-88-8 | |
Record name | 2-Chloro-5-fluoronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38186-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-5-fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-fluoronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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